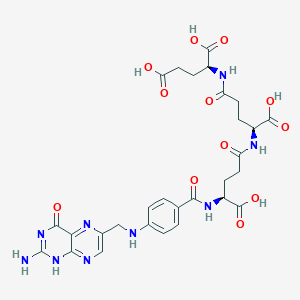
Panaxatriol
概要
説明
Panaxatriol is a triterpene sapogenin originally found in species of Panax (ginseng) that exhibits anti-inflammatory, hepatoprotective, anti-arrhythmic, and antioxidative activities . It increases the expression of heme oxygenase 1 (HO-1) and activation of Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Synthesis Analysis
Glycosylation of 3β,6α,12β-trihydroxy-20R,25-epoxydammarane (this compound) and its 3-, 6-, and 3,6-di-O-acetyl derivatives was studied under Koenigs—Knorr conditions . This compound 3-, 6-, and 12-O-β-Dglucopyranosides were synthesized for the first time .
Molecular Structure Analysis
The molecular formula of this compound is C30H52O4 . Its average mass is 476.732 Da and its monoisotopic mass is 476.386566 Da .
Chemical Reactions Analysis
Glucosides of this compound were first synthesized using Koenigs–Knorr reaction conditions . Condensation of this compound with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide in the presence of silver oxide and 4 Ǻ molecular sieves formed a mixture of glucosides .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder, soluble in methanol, and insoluble in water . Its molecular formula is C30H52O4 .
科学的研究の応用
Panaxatriol has been studied for its potential to treat a variety of conditions, including cancer, inflammation, and cardiovascular diseases. In vivo studies have shown that this compound may have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory animals. In vitro studies have also shown that this compound may have anti-inflammatory and cardiovascular protective effects, as it has been shown to reduce inflammation and improve blood flow in laboratory cell cultures.
作用機序
Target of Action
Panaxatriol, a major bioactive component of Panax notoginseng, primarily targets Glycoprotein Ib-α (GP1BA) and heme oxygenase 1 (HO-1) . GP1BA plays a crucial role in platelet adhesion, while HO-1 is involved in the oxidative stress response.
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It regulates GP1BA, reducing von Willebrand factor (VWF)-mediated platelet adhesion to damaged vascular endothelium, thereby enhancing the probability of anti-platelet aggregation and anti-thrombosis under pathological conditions . Furthermore, this compound increases the expression of HO-1 and activates Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates the PI3K/AKT/mTOR cell proliferation pathway and the AMPK/SIRT1/FOXO3 cell survival pathway . These pathways are crucial for cell growth, survival, and protection against oxidative stress. Additionally, this compound influences the arachidonic acid metabolites and platelet receptors in serum .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract. It is metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood . .
Result of Action
The molecular and cellular effects of this compound’s action include stimulation of PC12 cell growth at low doses, while at high doses, it inhibits cell growth . It also significantly attenuates 6-OHDA-induced cytotoxicity . Notably, low dose this compound could significantly prevent the 6-OHDA-induced dopaminergic neuron loss and improve the behavior movement deficiency in zebrafish .
Action Environment
Environmental factors can influence the content of ginsenosides, including this compound, in different parts of the ginseng plant . .
生物活性
Panaxatriol has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects. In laboratory studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve blood flow. Additionally, this compound has also been shown to act as an antioxidant, as it has been shown to reduce oxidative stress in laboratory studies.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as to reduce inflammation and improve blood flow. Additionally, this compound has also been shown to act as an antioxidant, as it has been shown to reduce oxidative stress in laboratory studies.
実験室実験の利点と制限
The advantages of using Panaxatriol in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to target a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and has been shown to be stable in a variety of conditions. The main limitation of using this compound in laboratory experiments is the lack of data on its pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and eliminated by the body.
将来の方向性
The future directions for Panaxatriol research include further studies on its pharmacokinetics, as well as studies on its potential to treat a variety of conditions, including cancer, inflammation, and cardiovascular diseases. Additionally, future studies may also focus on the development of new synthesis methods for this compound, as well as the development of new formulations of this compound for therapeutic use. Finally, future studies may also focus on the development of new assays for the detection of this compound in biological samples.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Panaxatriol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of superoxide dismutase-1 (SOD1), superoxide dismutase-2 (SOD2), and heme oxygenase (HO-1), which are crucial for maintaining cellular redox balance . Additionally, this compound interacts with the Keap1/Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cardiomyocytes, this compound has been demonstrated to reduce oxidative stress and apoptosis, thereby protecting against myocardial ischemia-reperfusion injury . It also influences cell signaling pathways, such as the Keap1/Nrf2 pathway, leading to increased expression of antioxidant enzymes. Furthermore, this compound affects gene expression and cellular metabolism, promoting cell survival and function under stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to Keap1, leading to the activation of Nrf2 and subsequent upregulation of antioxidant enzymes . This interaction inhibits the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes involved in antioxidant defense. Additionally, this compound modulates mitochondrial function by preventing the opening of the mitochondrial permeability transition pore (mPTP) and maintaining mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its antioxidant and protective effects over extended periods . Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, reducing oxidative damage and promoting cell survival in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant protective effects against oxidative stress and apoptosis . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It enhances the activity of antioxidant enzymes, such as SOD1, SOD2, and HO-1, which play a vital role in detoxifying reactive oxygen species . This compound also affects metabolic flux and metabolite levels, contributing to the maintenance of cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within cells is influenced by its interactions with specific proteins, which may affect its accumulation and localization in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall efficacy in exerting its protective effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Panaxatriol involves several steps starting from readily available starting materials. The key steps include protection and deprotection of functional groups, oxidation, and reduction reactions.", "Starting Materials": [ "Ginsenoside Rb1", "Sodium periodate", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate" ], "Reaction": [ { "Step 1": "Ginsenoside Rb1 is treated with sodium periodate in methanol to selectively oxidize the C-20 hydroxyl group to a ketone.", "Reagents": [ "Ginsenoside Rb1", "Sodium periodate", "Methanol" ] }, { "Step 2": "The ketone is then reduced to an alcohol using sodium borohydride in methanol under acidic conditions.", "Reagents": [ "Ketone intermediate", "Sodium borohydride", "Hydrochloric acid", "Methanol" ] }, { "Step 3": "The alcohol is protected as an acetal using acetic anhydride and pyridine.", "Reagents": [ "Alcohol intermediate", "Acetic anhydride", "Pyridine" ] }, { "Step 4": "The acetal is selectively deprotected using hydrochloric acid to yield Panaxatriol.", "Reagents": [ "Acetal intermediate", "Hydrochloric acid", "Sodium bicarbonate" ] } ] } | |
| 32791-84-7 | |
分子式 |
C30H52O4 |
分子量 |
476.7 g/mol |
IUPAC名 |
(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18?,19?,20?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |
InChIキー |
QFJUYMMIBFBOJY-LXHGOYHLSA-N |
異性体SMILES |
C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)O)C |
SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
正規SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
外観 |
Solid powder |
melting_point |
238 - 239 °C |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
panaxatriol panaxatriol, (3beta,6alpha,12beta)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



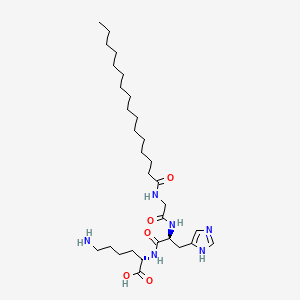



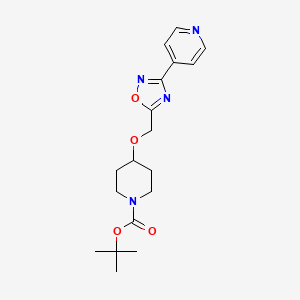
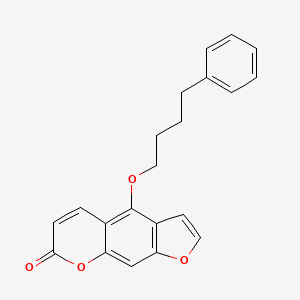
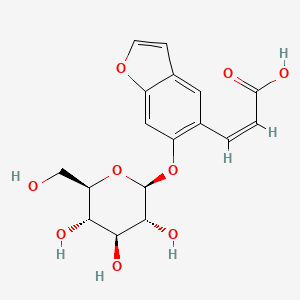
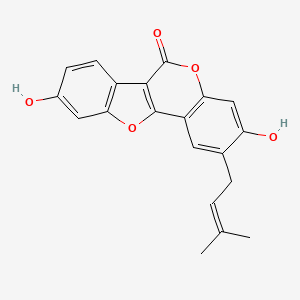
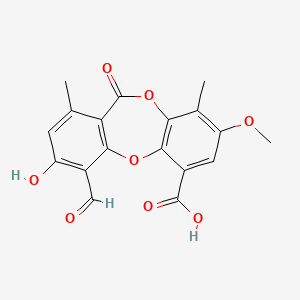
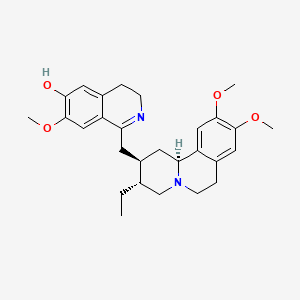
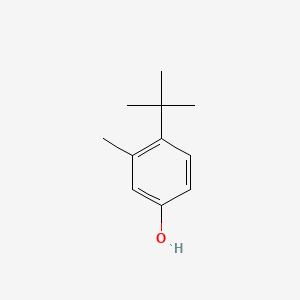
![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)
